molecular formula C14H18N4O B2388804 4-(2-Ethylmorpholino)quinazolin-6-amine CAS No. 1492862-09-5

4-(2-Ethylmorpholino)quinazolin-6-amine

Cat. No.: B2388804
CAS No.: 1492862-09-5
M. Wt: 258.325
InChI Key: ILPHPIWIGORPKK-UHFFFAOYSA-N
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Description

4-(2-Ethylmorpholino)quinazolin-6-amine is a quinazoline derivative, a class of heterocyclic compounds known for their wide range of biological and pharmacological properties.

Mechanism of Action

Target of Action

4-(2-Ethylmorpholino)quinazolin-6-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial activity . The primary targets of this compound appear to be the biofilm formation and virulence factors in Pseudomonas aeruginosa . It’s also suggested that quinazolinone derivatives could be potential Werner (WRN) helicase inhibitors , which are involved in DNA repair and replication, thus playing a role in cancer cell proliferation .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together . In terms of its anticancer activity, it’s suggested that the compound may inhibit WRN helicase, thereby affecting DNA repair and replication .

Biochemical Pathways

The affected pathways primarily involve the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, the compound disrupts the formation of biofilms, a key factor in the bacteria’s pathogenicity and resistance to antibiotics . In terms of its anticancer activity, the compound may affect the DNA damage response pathway by inhibiting WRN helicase .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and resistance to antibiotics . It also impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential . In terms of its anticancer activity, the compound may inhibit the proliferation of cancer cells by affecting DNA repair and replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylmorpholino)quinazolin-6-amine typically involves the use of transition metal-catalyzed reactions. One common method includes the CuI-catalyzed reaction under microwave irradiation, which has been demonstrated to be efficient for the synthesis of similar quinazoline derivatives . The reaction conditions often involve the use of 2-(2-bromophenyl)benzimidazoles or 2-(2-bromovinyl)benzimidazoles with cyanamide .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often employ large-scale transition metal-catalyzed reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylmorpholino)quinazolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Ethylmorpholino)quinazolin-6-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylmorpholino group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

4-(2-ethylmorpholin-4-yl)quinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPHPIWIGORPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C2=NC=NC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492862-09-5
Record name 4-(2-ethylmorpholino)quinazolin-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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